molecular formula C15H16N2O4 B2882345 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea CAS No. 1788770-63-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea

Cat. No.: B2882345
CAS No.: 1788770-63-7
M. Wt: 288.303
InChI Key: WATTUQHGYCHJGB-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea (CAS 1788770-63-7) is a synthetic urea derivative of interest in agricultural chemistry research. It features a benzodioxole group linked via a urea bridge to a furan-containing alkyl chain. With a molecular formula of C15H16N2O4 and a molecular weight of 288.30 g/mol, this compound is part of a class of chemicals being investigated for their potential as plant growth regulators . Emerging studies on structurally related 1,3-benzodioxole-urea compounds highlight their significant research value in modulating plant hormone pathways . These compounds are designed as potential auxin receptor agonists, targeting the TIR1 (Transport Inhibitor Response 1) receptor to influence root system architecture . Research indicates that such agonists can profoundly enhance primary root growth and development in model plants like Arabidopsis thaliana and crops like Oryza sativa (rice) by mimicking natural auxin responses and activating downstream gene expression related to root elongation . The mechanism involves a strong binding affinity to the TIR1 receptor, leading to the downregulation of root growth-inhibiting genes and promotion of a more extensive root system, which is a key trait for improving crop water and nutrient acquisition . This compound is intended for research applications only, providing a valuable tool for scientists exploring novel plant growth regulators and investigating the complex signaling networks of auxin-like compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(furan-3-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(6-11-4-5-19-8-11)16-15(18)17-12-2-3-13-14(7-12)21-9-20-13/h2-5,7-8,10H,6,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATTUQHGYCHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate:

    Preparation of the Furan Intermediate:

    Coupling Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and yields.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Structural Features

  • Urea vs.

Notes

Data Limitations : Structural comparisons rely on indirect evidence due to the absence of direct studies on the target compound.

Synthesis Guidance : Methods from (e.g., palladium-catalyzed cross-coupling) may inform the synthesis of related intermediates .

Software Tools : SHELX programs () and Mercury () are critical for structural validation and analysis .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features. The combination of the benzo[d][1,3]dioxole moiety with a furan-substituted propan-2-yl group suggests various biological activities, particularly in anti-inflammatory and analgesic domains.

Chemical Structure

The compound's chemical structure is characterized by the following features:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure known for its ability to interact with biological targets.
  • Furan ring : Contributes to the compound's reactivity and potential pharmacological properties.
  • Urea linkage : Often associated with biological activity, particularly in drug design.

The molecular formula is C17H16N4O4C_{17}H_{16}N_{4}O_{4}, and its molecular weight is approximately 340.33 g/mol .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of benzodioxole have shown high selectivity as cyclooxygenase (COX) inhibitors, which play a critical role in inflammation pathways. In particular, certain derivatives demonstrated up to 86% inhibition of edema within the first hour of administration compared to standard drugs like sodium diclofenac .

Analgesic Effects
The analgesic properties of related compounds have been documented, showing protective effects in pain models. The inhibition of inflammatory mediators such as interleukin-1 beta (IL-1β) further supports the analgesic potential of these compounds .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

Structural Feature Biological Activity
Benzo[d][1,3]dioxole moietyEnhances interaction with COX enzymes
Furan substitutionIncreases reactivity and binding affinity
Urea linkageCritical for analgesic and anti-inflammatory effects

Case Studies

Several studies have explored the biological activities of related compounds:

  • Cyclooxygenase Inhibition :
    • A series of synthesized compounds were evaluated for their COX inhibitory activity, revealing that specific substitutions on the benzodioxole core significantly enhance their efficacy .
  • Antimicrobial Properties :
    • Compounds linked to benzodioxole have shown promising antimicrobial activities against various bacterial strains, suggesting potential applications in treating infections .
  • Antioxidant Activity :
    • Some derivatives have been tested for antioxidant properties, indicating that modifications to the benzodioxole structure can lead to enhanced radical scavenging capabilities .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxole and furan moieties, followed by urea bond formation. Key steps include:

  • Coupling Reagents : Use carbodiimides (e.g., DCC) or isocyanate intermediates to form the urea linkage under inert conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
  • Reaction Optimization : Adjust temperature (60–80°C), solvent (DMF or THF), and stoichiometry (1:1.2 molar ratio of benzodioxole to furan derivatives) to maximize yield .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR to confirm hydrogen/carbon environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, furan protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ≈ 329.12 g/mol) and fragmentation patterns .
  • FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-H stretches .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays, comparing activity to thiophene-containing analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., furan vs. thiophene substitution) alter bioactivity?

  • Methodology :

  • SAR Analysis : Synthesize analogs (e.g., replacing furan with thiophene or pyridine) and compare IC50 values in cytotoxicity assays. For example:
SubstituentIC50 (MCF-7)Target Enzyme Affinity (nM)
Furan-3-yl12.5 µM450 nM (Kinase X)
Thiophene-3-yl8.2 µM320 nM (Kinase X)
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding interactions with target proteins, focusing on π-π stacking (benzodioxole) and hydrogen bonding (urea) .

Q. How can contradictions in structure-activity data for urea derivatives be resolved?

  • Methodology :

  • Systematic Variation : Test derivatives with incremental changes (e.g., alkyl chain length, halogenation) to isolate electronic or steric effects .
  • Meta-Analysis : Compare published data on benzodioxole-urea analogs to identify trends (e.g., furan derivatives show higher solubility but lower thermal stability than thiophene analogs) .
  • Validation Assays : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variables .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., ~220°C for urea bond cleavage) .
  • Photolytic Stability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC (15% degradation over 24h observed in analogs) .
  • Hydrolytic Stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) for 24h to assess urea bond integrity .

Methodological Considerations

  • Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and statistical validation (p < 0.05, ANOVA).
  • Contradiction Resolution : Cross-reference with PubChem data (e.g., CID 71803169) to validate structural and physicochemical properties .

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